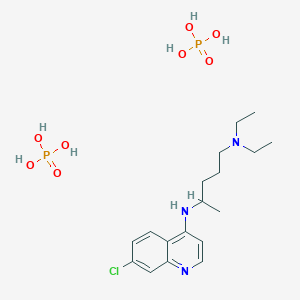

Chloroquine Phosphate

Description

Properties

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3.2H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKICWELGRMTQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32ClN3O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044681 | |

| Record name | Chloroquine bis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-63-5 | |

| Record name | Chloroquine phosphate [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroquine bis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROQUINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E17K3343P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chloroquine Phosphate's Mechanism of Action in Autophagy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquine (B1663885) (CQ) and its derivative hydroxychloroquine (B89500) (HCQ) are established lysosomotropic agents that function as late-stage inhibitors of autophagy. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning chloroquine phosphate's role in the modulation of autophagic processes. The primary mechanism of action is the impairment of autophagosome-lysosome fusion, a critical step for the degradation of autophagic cargo. Additionally, chloroquine's ability to increase lysosomal pH contributes to the inhibition of lysosomal enzymatic activity. This document details the intricate signaling pathways affected by chloroquine, presents quantitative data on its efficacy, and provides detailed protocols for key experiments essential for studying its effects on autophagy.

Core Mechanism of Action: Inhibition of Autophagic Flux

Chloroquine phosphate (B84403) is a weak base that readily crosses cellular membranes and accumulates in acidic organelles, most notably lysosomes. This accumulation leads to a disruption of normal lysosomal function and a blockage of the autophagic flux. The inhibitory effects of chloroquine on autophagy are primarily attributed to two interconnected mechanisms: the impairment of autophagosome-lysosome fusion and the elevation of lysosomal pH.

Impairment of Autophagosome-Lysosome Fusion

A growing body of evidence suggests that the principal mechanism by which chloroquine inhibits autophagy is by impeding the fusion of autophagosomes with lysosomes.[1][2][3] This critical step is mediated by a complex machinery of proteins, including SNAREs (Soluble NSF Attachment Protein Receptors) like syntaxin (B1175090) 17 (STX17) on the autophagosome and VAMP8 on the lysosome, as well as tethering factors.[4] Chloroquine treatment has been shown to lead to an accumulation of autophagosomes that are positive for STX17, indicating that the recruitment of this SNARE to the autophagosome is not inhibited.[5] However, the subsequent fusion event with the lysosome is blocked. The exact molecular target of chloroquine within the fusion machinery is still an area of active investigation, but it is hypothesized that chloroquine may interfere with the proper recruitment or function of other essential components like SNAP29.[5]

Furthermore, chloroquine has been observed to induce a severe disorganization of the Golgi apparatus and the endo-lysosomal system.[2][3] This disruption of organellar integrity and trafficking could indirectly contribute to the impairment of autophagosome-lysosome fusion.

Elevation of Lysosomal pH and Inhibition of Lysosomal Hydrolases

The canonical mechanism attributed to chloroquine's anti-autophagic activity is its effect on lysosomal pH.[4][5] As a weak base, chloroquine accumulates in the acidic environment of the lysosome and becomes protonated. This process effectively neutralizes the acidic lumen, raising the pH from its normal range of 4.5-5.0.[4] Lysosomal hydrolases, the enzymes responsible for degrading the contents of the autolysosome, are optimally active at this low pH.[5] By increasing the lysosomal pH, chloroquine inhibits the activity of these degradative enzymes, leading to the accumulation of undigested autophagic cargo.[4] While this mechanism is valid, recent studies suggest that the impairment of fusion may be a more dominant and potentially independent effect.[1][2]

Signaling Pathways Modulated by Chloroquine

The inhibition of autophagy by chloroquine has downstream effects on several key signaling pathways, most notably the mTOR pathway, which is a central regulator of cell growth and autophagy.

Impact on mTOR Signaling

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a critical negative regulator of autophagy.[6][7] Under nutrient-rich conditions, active mTORC1 phosphorylates and inhibits the ULK1 complex, thereby suppressing the initiation of autophagy. Conversely, inhibition of mTORC1 is a potent trigger for autophagy induction.[8] Chloroquine, by blocking the final degradative step of autophagy, can lead to a complex feedback on mTOR signaling. The accumulation of amino acids within the lysosome is a key signal for mTORC1 activation. By inhibiting the breakdown of proteins and the release of amino acids from the lysosome, chloroquine can lead to a decrease in mTORC1 activity.[6][7] However, some studies have reported that chloroquine treatment can, under certain contexts, lead to an increase in mTOR activation, suggesting a complex and cell-type-dependent interplay.[8]

Quantitative Data on Chloroquine-Mediated Autophagy Inhibition

The effective concentration of chloroquine for inhibiting autophagy varies depending on the cell type, experimental conditions, and the duration of treatment. The following tables summarize representative quantitative data from the literature.

| Parameter | Cell Line/Model | Concentration | Duration of Treatment | Outcome | Reference(s) |

| Autophagy Inhibition | Human Microvascular Endothelial Cells (HMEC-1) | 10 µM and 30 µM | 24 hours | Significant increase in LC3-positive structures. | [9] |

| Autophagy Inhibition | Glioblastoma Cell Lines (LN229, U373) | 5 µM | 48 hours | Sufficient to inhibit sorafenib-induced autophagy. | |

| Autophagy Inhibition | HL-1 Cardiac Myocytes | 3 µM | 2 hours | Optimal concentration to block rapamycin-stimulated autophagosome accumulation. | |

| Lysosomal pH | HL-1 Cardiac Myocytes | 3 µM | 2 hours | Significantly reduced uptake of LysoTracker Red, indicating lysosomal alkalinization. | [10] |

| IC50 | Cholangiocarcinoma Cells (QBC939) | 53.01 µM | 24 hours | Half-maximal inhibitory concentration for cell viability. | [11] |

| IC50 | HeLa Cells | 29.1 µM (in combination with Usnic Acid) | 24 hours | IC50 for cell viability. | [12] |

Experimental Protocols

To effectively study the impact of chloroquine on autophagy, a combination of biochemical and imaging-based assays is essential. Below are detailed methodologies for key experiments.

Western Blotting for LC3-II and p62/SQSTM1

This is the most common method to assess autophagic flux. LC3 is processed from a cytosolic form (LC3-I) to a lipidated, autophagosome-associated form (LC3-II). p62/SQSTM1 is a cargo receptor that is degraded in the autolysosome. Inhibition of autophagy leads to the accumulation of both LC3-II and p62.

Methodology:

-

Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with the desired concentration of chloroquine (e.g., 10-50 µM) for a specified time (e.g., 6-24 hours). Include untreated and vehicle-treated controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) per lane on a 12-15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Quantification: Perform densitometric analysis of the bands for LC3-II, LC3-I, and p62. Normalize the values to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels in chloroquine-treated cells indicates inhibition of autophagic flux.

Fluorescence Microscopy of mRFP-GFP-LC3 Autophagic Flux Reporter

This assay allows for the visualization and quantification of autophagic flux in living or fixed cells. The tandem fluorescent protein mRFP-GFP-LC3 emits yellow fluorescence (mRFP and GFP) in non-acidic autophagosomes and red fluorescence (mRFP only) in acidic autolysosomes, as the GFP signal is quenched by the low pH.

Methodology:

-

Cell Transfection and Treatment: Transfect cells with the mRFP-GFP-LC3 plasmid. After 24-48 hours, treat the cells with chloroquine as described above.

-

Cell Fixation and Imaging:

-

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Mount coverslips onto slides using a mounting medium with DAPI for nuclear counterstaining.

-

Image cells using a confocal or fluorescence microscope with appropriate filter sets for GFP and mRFP.

-

-

Image Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An accumulation of yellow puncta in chloroquine-treated cells is indicative of a block in autophagosome-lysosome fusion.

LysoTracker Staining for Lysosomal Acidity

LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic compartments. A decrease in LysoTracker staining intensity suggests an increase in lysosomal pH.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with chloroquine as described previously.

-

Staining: During the last 30-60 minutes of treatment, add LysoTracker dye (e.g., LysoTracker Red DND-99) to the culture medium at a final concentration of 50-100 nM.

-

Imaging: Wash the cells with fresh medium and immediately image them using a fluorescence microscope.

-

Analysis: Quantify the fluorescence intensity of LysoTracker staining per cell. A reduction in intensity in chloroquine-treated cells indicates lysosomal alkalinization.

Long-Lived Protein Degradation Assay

This assay provides a quantitative measure of bulk protein degradation via autophagy. Cells are metabolically labeled with a radioactive amino acid, and the release of radioactivity into the medium from the degradation of long-lived proteins is measured.

Methodology:

-

Radiolabeling: Label cells with a radioactive amino acid (e.g., [14C]leucine or [3H]leucine) in a leucine-free medium for 24-48 hours to label long-lived proteins.

-

Chase: Wash the cells and incubate them in a medium containing an excess of unlabeled leucine (B10760876) for a "chase" period (e.g., 2-4 hours) to allow for the degradation of short-lived proteins.

-

Treatment and Measurement:

-

Replace the chase medium with experimental medium (e.g., nutrient-starvation medium to induce autophagy) with or without chloroquine.

-

At various time points, collect the medium and precipitate the protein with trichloroacetic acid (TCA).

-

Measure the radioactivity in the TCA-soluble fraction (degraded protein) and the TCA-insoluble fraction (intact protein) of both the cell lysate and the medium using a scintillation counter.

-

-

Calculation: Calculate the percentage of protein degradation as the ratio of TCA-soluble radioactivity in the medium to the total radioactivity (TCA-soluble + TCA-insoluble). A decrease in protein degradation in the presence of chloroquine indicates inhibition of autophagy.

Visualizations of Pathways and Workflows

Caption: Chloroquine's dual mechanism of autophagy inhibition.

Caption: Experimental workflow for Western blot analysis.

Caption: Workflow for mRFP-GFP-LC3 fluorescence microscopy.

Conclusion

This compound is a potent inhibitor of the late stages of autophagy, primarily acting by impairing the fusion of autophagosomes with lysosomes. Its ability to elevate lysosomal pH further contributes to the blockade of autophagic degradation. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are crucial for its application in basic research and for the development of novel therapeutic strategies that target the autophagic pathway in various diseases, including cancer and neurodegenerative disorders. Researchers should consider the multifaceted effects of chloroquine on cellular organelles beyond the lysosome when interpreting experimental outcomes.

References

- 1. The Long-lived Protein Degradation Assay: an Efficient Method for Quantitative Determination of the Autophagic Flux of Endogenous Proteins in Adherent Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nonradioactive quantification of autophagic protein degradation with L-azidohomoalanine labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]

- 8. proteolysis.jp [proteolysis.jp]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Autophagy Increases Cell Death in HeLa Cells through Usnic Acid Isolated from Lichens [mdpi.com]

Chloroquine Phosphate as a Lysosomotropic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquine (B1663885) phosphate, a well-established 4-aminoquinoline (B48711) drug, has garnered significant attention beyond its traditional use as an antimalarial agent. Its profound effects on lysosomal function have positioned it as a critical tool in cell biology research and a compound of interest in drug development, particularly in oncology. This technical guide provides an in-depth exploration of chloroquine's role as a lysosomotropic agent, detailing its mechanism of action, its impact on cellular pathways, and comprehensive protocols for its application in experimental settings.

Core Mechanism of Action: Lysosomal Sequestration and pH Neutralization

Chloroquine's primary mechanism as a lysosomotropic agent stems from its chemical nature as a weak base. In the neutral pH of the cytoplasm (around 7.2), a significant portion of chloroquine remains uncharged, allowing it to freely permeate cellular and organellar membranes. However, upon entering the acidic environment of the lysosome (typically pH 4.5-5.0), the two amine groups of chloroquine become protonated. This protonation renders the molecule charged and membrane-impermeable, effectively trapping it within the lysosome. This process, known as ion trapping, leads to a massive accumulation of chloroquine within the lysosome, with concentrations reaching over 100-fold higher than in the cytoplasm.

The continuous influx and protonation of chloroquine consume protons within the lysosomal lumen, leading to a gradual increase in the intralysosomal pH. This disruption of the acidic environment is the cornerstone of chloroquine's effects on lysosomal function.

Caption: Mechanism of chloroquine accumulation in the lysosome.

Consequences of Lysosomal pH Disruption

The elevation of lysosomal pH by chloroquine has several significant downstream consequences for cellular function:

-

Inhibition of Lysosomal Hydrolases: Lysosomal enzymes, such as cathepsins and other hydrolases, are critical for the degradation of cellular waste, pathogens, and macromolecules. These enzymes have an acidic pH optimum and become progressively less active as the pH of the lysosome increases towards neutrality. Chloroquine-induced alkalinization, therefore, leads to a broad inhibition of lysosomal degradative capacity.

-

Impairment of Autophagy: Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins. The final step of autophagy involves the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded. Chloroquine inhibits this process at two key points:

-

Reduced Degradation: The inhibition of lysosomal hydrolases prevents the breakdown of the autophagosomal contents.

-

Blocked Fusion: Evidence suggests that chloroquine also impairs the fusion of autophagosomes with lysosomes, although the precise molecular mechanism is still under investigation. This leads to the accumulation of autophagosomes within the cell, a hallmark of autophagy inhibition.

-

-

Effects on mTORC1 Signaling: The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism. Its activity is, in part, regulated by amino acid levels, which are sensed at the lysosomal surface. By impairing lysosomal protein degradation, chloroquine can reduce the efflux of amino acids from the lysosome, thereby contributing to the inhibition of mTORC1 signaling.

-

Lysosomal Membrane Permeabilization (LMP): At higher concentrations, the massive accumulation of chloroquine can lead to lysosomal swelling and destabilization of the lysosomal membrane. This can result in the leakage of lysosomal contents, including cathepsins, into the cytoplasm, which can trigger apoptotic cell death.

Caption: Chloroquine's inhibitory effects on the autophagic pathway.

Quantitative Data on Chloroquine's Effects

The effective concentration and the magnitude of chloroquine's effects can vary significantly depending on the cell type, treatment duration, and the specific assay used. The following tables summarize representative quantitative data from the literature.

Table 1: Effect of Chloroquine on Lysosomal pH

| Cell Type | Chloroquine Concentration | Treatment Duration | pH Increase (Approximate) | Reference |

| Macrophages | 50 µM | 2 hours | 1.0 - 1.5 units | |

| Cancer Cell Lines | 25-100 µM | 4-24 hours | 0.5 - 2.0 units | |

| Fibroblasts | 10-50 µM | 6 hours | 1.2 units |

Table 2: Effect of Chloroquine on Autophagy Markers

| Cell Type | Chloroquine Concentration | Treatment Duration | LC3-II Fold Increase | p62/SQSTM1 Fold Increase | Reference |

| HeLa Cells | 50 µM | 24 hours | 3 - 5 fold | 2 - 4 fold | |

| U2OS Cells | 25 µM | 12 hours | 4 - 6 fold | 3 - 5 fold | |

| Primary Neurons | 10 µM | 48 hours | 2 - 3 fold | 1.5 - 2.5 fold |

Experimental Protocols

To study the effects of chloroquine as a lysosomotropic agent, several key experimental protocols are commonly employed.

Measurement of Lysosomal pH using LysoSensor Dyes

Principle: LysoSensor dyes are fluorescent probes that exhibit a pH-dependent fluorescence. LysoSensor Green DND-189, for example, shows an increase in fluorescence intensity with increasing acidity. By measuring the fluorescence intensity, changes in lysosomal pH can be quantified.

Protocol:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.

-

Chloroquine Treatment: Treat cells with the desired concentration of chloroquine for the specified duration. Include a vehicle-treated control.

-

Dye Loading: Remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Add pre-warmed culture medium containing LysoSensor Green DND-189 (typically 1 µM) and incubate for 30 minutes at 37°C.

-

Washing: Remove the dye-containing medium and wash the cells twice with PBS.

-

Imaging/Measurement: Immediately acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader. For LysoSensor Green, use an excitation wavelength of ~443 nm and an emission wavelength of ~505 nm.

-

Analysis: Quantify the fluorescence intensity per cell or per well. A decrease in fluorescence intensity in chloroquine-treated cells compared to the control indicates an increase in lysosomal pH.

Assessment of Autophagic Flux by Western Blotting for LC3 and p62

Principle: Chloroquine blocks the degradation of autophagosomes, leading to the accumulation of proteins associated with the autophagosomal membrane, namely LC3-II (the lipidated form of LC3) and p62/SQSTM1 (a cargo receptor for autophagy).

Protocol:

-

Cell Culture and Treatment: Plate cells in a suitable format (e.g., 6-well plate) and treat with chloroquine as described above.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio and an increase in p62 levels in chloroquine-treated cells are indicative of blocked autophagic flux.

Visualizing Experimental Workflows and Logical Relationships

The following diagram illustrates a typical experimental workflow for investigating the effects of chloroquine on a cellular process.

Caption: A generalized experimental workflow for studying chloroquine's effects.

Conclusion and Future Directions

Chloroquine phosphate's well-characterized activity as a lysosomotropic agent makes it an invaluable tool for probing the intricacies of lysosomal biology and autophagy. Its ability to reliably inhibit these processes has shed light on their roles in various physiological and pathological states. For drug development professionals, understanding the downstream consequences of chloroquine's mechanism of action is crucial for its potential application as a chemosensitizer or as a standalone therapy in diseases where autophagy promotes cell survival, such as in certain cancers.

Future research will likely focus on elucidating the more nuanced aspects of chloroquine's effects, including the precise molecular players involved in the inhibition of autophagosome-lysosome fusion and its impact on other lysosome-dependent signaling pathways. Furthermore, the development of more specific and potent lysosomotropic agents, inspired by the chemical properties of chloroquine, holds promise for therapeutic interventions with improved efficacy and reduced off-target effects. This in-depth understanding of chloroquine's lysosomotropic properties will continue to drive innovation in both fundamental cell biology and translational medicine.

The Genesis of a Landmark Antimalarial: A Technical History of Chloroquine Phosphate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of chloroquine (B1663885) phosphate (B84403), a pivotal synthetic antimalarial agent. It details the initial synthesis and development, key experimental findings, and the pharmacological properties of this 4-aminoquinoline (B48711) compound. Quantitative data on its efficacy, pharmacokinetics, and toxicity are presented in structured tables for comparative analysis. Detailed experimental protocols for seminal assays and diagrammatic representations of its mechanism of action are included to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Historical Development

The journey of chloroquine began in the 1930s at the Bayer laboratories of I.G. Farbenindustrie in Germany. In 1934, a team led by Hans Andersag synthesized a 4-aminoquinoline compound named Resochin .[1] Initial studies, however, deemed it too toxic for human use, leading to its initial abandonment.[2]

The impetus for the development of synthetic antimalarials was greatly influenced by geopolitical events. The control of quinine-producing regions during World War II created a critical need for effective alternatives for Allied forces.[3] This led to a massive U.S. government-sponsored research program to screen and develop new antimalarial drugs.[3]

As part of this effort, American scientists re-examined the 4-aminoquinoline class of compounds and independently synthesized the same molecule, which they named chloroquine.[1] Clinical trials conducted in 1946 demonstrated its high efficacy and better tolerability compared to other available drugs at the time.[4] Chloroquine was subsequently introduced into clinical practice in 1947 and became a cornerstone of malaria prophylaxis and treatment for several decades.[5]

A related compound, 3-methyl-chloroquine or Sontochin, was also developed by the Germans and used by the Afrika Korps during WWII.[1][3] Its capture by Allied forces in Tunis and subsequent analysis in the United States further spurred interest in chloroquine.[1][5]

Chemical Synthesis

The synthesis of chloroquine involves the reaction of 4,7-dichloroquinoline (B193633) with 1-diethylamino-4-aminopentane.[6] The first synthesis was disclosed in a patent filed by IG Farben in 1937.[5] By 1949, manufacturing processes were well-established, enabling its widespread use.[5]

A common laboratory synthesis route is as follows:

-

Preparation of 4,7-dichloroquinoline: This intermediate is typically synthesized from m-chloroaniline.

-

Condensation: 4,7-dichloroquinoline is then reacted with 4-diethylamino-1-methylbutylamine at an elevated temperature (around 180°C) to yield chloroquine.[6][7]

Mechanism of Action

Chloroquine's primary antimalarial activity is exerted during the asexual erythrocytic stage of the Plasmodium parasite's life cycle.[5] The parasite digests hemoglobin within its acidic food vacuole to obtain essential amino acids.[8] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[8]

To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble, crystalline pigment called hemozoin, a process catalyzed by the enzyme heme polymerase .[9][10]

Chloroquine, a weak base, readily diffuses across the red blood cell and parasite membranes and accumulates to high concentrations within the acidic food vacuole.[9][11] In this acidic environment, chloroquine becomes protonated, trapping it inside the vacuole.[5]

The accumulated chloroquine then interferes with heme detoxification through two primary mechanisms:

-

Inhibition of Heme Polymerase: Chloroquine directly inhibits the activity of heme polymerase, preventing the conversion of toxic heme into hemozoin.[6][9]

-

Heme Complexation: Chloroquine binds to the toxic heme molecules, forming a complex that is itself toxic to the parasite and damages its membranes.[5]

The buildup of toxic heme and the heme-chloroquine complex leads to oxidative stress, membrane damage, and ultimately, lysis of the parasite.[5]

Signaling Pathway Diagram

Caption: Chloroquine's mechanism of action in the malaria parasite.

Quantitative Data

Table 1: In Vitro Efficacy of Chloroquine against Plasmodium falciparum Strains

| Strain | Phenotype | IC50 (nM) | Reference |

| 3D7 | Chloroquine-Sensitive | 11.07 | [6] |

| HB3 | Chloroquine-Sensitive | ~20 | [6] |

| Dd2 | Chloroquine-Resistant | ~100-150 | [12] |

| K1 | Chloroquine-Resistant | 275 ± 12.5 | [7] |

| 7G8 | Chloroquine-Resistant | ~100-150 | [12] |

| Isolate from Nigeria | Chloroquine-Resistant | 170.5 ± 7.8 | [13] |

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Pharmacokinetic Parameters of Chloroquine in Humans

| Parameter | Value | Reference |

| Bioavailability (Oral) | 89 ± 16% | [11] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 6 hours | [11] |

| Volume of Distribution (Vd) | 200 - 800 L/kg | [14] |

| Plasma Protein Binding | ~60% | [14] |

| Elimination Half-life | 20 - 60 days | [14] |

| Primary Metabolites | Desethylchloroquine, Bisdesethylchloroquine | [14] |

| Primary Routes of Elimination | Renal and Hepatic | [14] |

Table 3: Acute Toxicity of Chloroquine

| Species | Route of Administration | LD50 | Reference |

| Mouse | Oral | 311 mg/kg | [2] |

| Rat | Oral | 330 mg/kg | [1] |

| Mouse | Intravenous | 25 mg/kg | [9] |

| Freshwater Fish (Cyprinus carpio) | Water Exposure (96h LC50) | 31.62 mg/L | [15] |

| Human (estimated lethal dose) | Oral | 2.5 - 6 g (adult) | [9] |

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested population. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in air or water which is expected to cause death in 50% of a group of test animals.

Experimental Protocols

Heme Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of monomeric heme to hemozoin, mimicking the detoxification process in the parasite's food vacuole.

Materials:

-

Hemin (B1673052) chloride (source of heme)

-

Sodium acetate (B1210297) buffer (pH 4.8 - 5.2)

-

Chloroquine phosphate (or other test compounds)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sodium hydroxide (B78521) (NaOH)

-

Microcentrifuge tubes

-

Spectrophotometer

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of hemin chloride in DMSO.

-

Prepare a stock solution of this compound in water.

-

Prepare a sodium acetate buffer at the desired pH (e.g., 5.2).

-

Prepare a solution of pyridine in aqueous NaOH.

-

-

Assay Procedure:

-

In a microcentrifuge tube, add the sodium acetate buffer.

-

Add the desired concentration of chloroquine (or test compound) from the stock solution.

-

Initiate the reaction by adding the hemin chloride stock solution. The final concentration of DMSO should be kept low (e.g., <5% v/v).

-

Incubate the reaction mixture at a constant temperature (e.g., 37°C or 60°C to accelerate the reaction) for a defined period (e.g., 18-24 hours).

-

-

Quantification of Hemozoin:

-

After incubation, centrifuge the tubes to pellet the insoluble hemozoin.

-

Carefully remove the supernatant containing unreacted heme.

-

Wash the pellet with DMSO to remove any remaining unreacted heme.

-

Dissolve the hemozoin pellet in a known volume of NaOH.

-

Add pyridine to the dissolved hemozoin solution to form a pyridine-ferrihemochrome complex.

-

Measure the absorbance of the complex using a spectrophotometer at a specific wavelength (e.g., 405 nm).

-

-

Data Analysis:

-

The amount of hemozoin formed is proportional to the absorbance reading.

-

Compare the amount of hemozoin formed in the presence of the test compound to a control reaction without the compound to determine the percentage of inhibition.

-

An IC50 value can be calculated by testing a range of compound concentrations.

-

Note: This is a generalized protocol. Specific parameters such as incubation time, temperature, and reagent concentrations may need to be optimized.[16][17]

Experimental Workflow Diagram

Caption: A generalized workflow for the heme polymerase inhibition assay.

Conclusion

This compound stands as a landmark achievement in medicinal chemistry and a testament to the importance of structured drug discovery programs. Its journey from a discarded compound to a globally used antimalarial highlights the intricate interplay of chemical synthesis, biological screening, and clinical evaluation. While the emergence of drug-resistant parasite strains has diminished its first-line utility in many regions, the study of its mechanism of action continues to provide valuable insights into parasite biology and informs the development of new therapeutic strategies. This technical guide serves as a foundational resource for researchers seeking to build upon the legacy of this remarkable molecule.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Heme polymerase activity and the stage specificity of antimalarial action of chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chloroquine: Structure, Mechanism, Uses & Side Effects Explained [vedantu.com]

- 9. Toxicology of Hydroxychloroquine and Chloroquine and the Pathology of the Retinopathy They Cause | Ento Key [entokey.com]

- 10. Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of acute and sublethal effects of chloroquine (C18H26CIN3) on certain enzymological and histopathological biomarker responses of a freshwater fish Cyprinus carpio - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Heme polymerase: modulation by chloroquine treatment of a rodent malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

Chloroquine Phosphate: An In-depth Technical Guide to the Inhibition of Endosomal Acidification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquine (B1663885) phosphate (B84403) is a well-established 4-aminoquinoline (B48711) compound with a long history of use as an antimalarial agent.[1][2] Its utility in cell biology research and potential for broader therapeutic applications stem from its fundamental mechanism of action: the inhibition of endosomal acidification.[3][4] This technical guide provides a comprehensive overview of the core principles underlying chloroquine's activity, detailed experimental protocols for its study, and a summary of its effects on key cellular signaling pathways.

Introduction

Endosomes and lysosomes are critical intracellular organelles that form a dynamic network responsible for the transport, degradation, and recycling of a wide array of macromolecules.[5] A key feature of these organelles is their acidic internal environment, which is essential for the optimal activity of various hydrolytic enzymes and for the correct sorting and processing of internalized cargo.[5][6] Chloroquine, as a weak base, readily permeates biological membranes in its unprotonated state.[7] Upon entering the acidic milieu of endosomes and lysosomes, it becomes protonated and trapped, leading to a gradual increase in the intra-organellar pH.[6][7] This disruption of the normal pH gradient has profound consequences for numerous cellular processes, including autophagy, antigen presentation, and the signaling of various receptors.[4][6][8]

Chemical and Physical Properties of Chloroquine Phosphate

This compound is the phosphate salt of chloroquine, a synthetic compound derived from quinoline.[2][9] It is a white, odorless, and bitter-tasting crystalline substance that is freely soluble in water.[9]

| Property | Value | Reference |

| Chemical Formula | C18H26ClN3 · 2H3PO4 | [10] |

| Molecular Weight | 515.86 g/mol | [10] |

| CAS Number | 50-63-5 | [10] |

| pKa | 8.5 | [7] |

| Solubility | Soluble to 100 mM in water | [11] |

Mechanism of Action: Inhibition of Endosomal Acidification

The primary mechanism by which chloroquine inhibits endosomal acidification is through its properties as a lysosomotropic agent.[3][7] As a weak base, unprotonated chloroquine can freely diffuse across cellular and organellar membranes.[6] The interior of late endosomes and lysosomes is maintained at an acidic pH (typically 4.5-5.0) by the action of a vacuolar H+-ATPase (V-ATPase) proton pump.[5]

Once inside these acidic compartments, chloroquine becomes protonated.[6][7] The resulting charged molecule is less membrane-permeable and is effectively trapped within the organelle.[6][7] The accumulation of protonated chloroquine consumes protons, leading to a gradual increase in the luminal pH of the endosomes and lysosomes.[3][12] This elevation in pH directly inhibits the activity of numerous pH-dependent lysosomal hydrolases, such as cathepsins, which are crucial for the degradation of proteins and other macromolecules.[6]

Mechanism of Chloroquine-Mediated Endosomal pH Elevation

Effects on Cellular Processes

The inhibition of endosomal acidification by chloroquine has pleiotropic effects on various cellular functions.

Inhibition of Autophagy

Autophagy is a fundamental cellular process for the degradation of damaged organelles and long-lived proteins.[8] It involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and subsequently fuses with a lysosome to form an autolysosome.[8] The acidic environment of the lysosome is critical for the degradation of the autophagosomal contents.[8]

Chloroquine is a widely used inhibitor of autophagy.[13] By raising the pH of lysosomes, chloroquine inhibits the activity of lysosomal hydrolases, thereby blocking the degradation of autophagic cargo.[14] This leads to an accumulation of autophagosomes within the cell.[14] Some studies also suggest that chloroquine may impair the fusion of autophagosomes with lysosomes.[8][15]

Chloroquine's Impact on the Autophagy Pathway

Modulation of Toll-Like Receptor (TLR) Signaling

Toll-like receptors are a class of proteins that play a key role in the innate immune system.[16] A subset of TLRs, including TLR3, TLR7, TLR8, and TLR9, are localized to endosomes and recognize nucleic acids derived from pathogens.[16][17] The activation of these endosomal TLRs requires the acidic environment of the endosome.[16]

By increasing the pH of endosomes, chloroquine inhibits the signaling of these TLRs.[17][18] This has been shown to dampen downstream inflammatory responses, such as the production of type I interferons.[16][19]

Inhibition of Endosomal TLR Signaling by Chloroquine

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vitro Efficacy of Chloroquine

| Cell Line/Virus | Endpoint | Value | Reference |

| P. falciparum (GC03 strain) | IC50 | 29.2 nM | [10] |

| P. falciparum (mutant pfcrt) | IC50 | 100-150 nM | [10] |

| Human SSC25 oral squamous cell carcinoma | IC50 | 29.9 µM | [10] |

| Human CAL 27 oral squamous cell carcinoma | IC50 | 17.3 µM | [10] |

| A498 renal cancer cells | IC50 | 16 µM | [10] |

| SN12C renal cancer cells | IC50 | 62 µM | [10] |

| RXF 393 renal cancer cells | IC50 | 81 µM | [10] |

| 769-P renal cancer cells | IC50 | 25 µM | [10] |

| SARS-CoV-2 (Vero cells) | EC50 | 1.13 µM | [10][11] |

| HeLa cells (autophagy inhibition) | Concentration | 100 µM | [10] |

| MoLC (IL-12p70 release inhibition) | Concentration | 20 µM | [13] |

| MDA-MB-231 (MMP-9 mRNA suppression) | Concentration | 25 µM | [13] |

| HuH7 (cell proliferation inhibition) | Concentration | Significant reduction | [13] |

| JFH-1 or Huh-7 (HCV entry/replication) | Concentration | >50% reduction at 50 µmol/L | [20] |

| DENV-2 (Vero and U937 cells) | Concentration | Inhibition at 50 µg/mL | [20] |

Table 2: In Vivo Efficacy of Chloroquine

| Animal Model | Cell Line/Condition | Dosage | Effect | Reference |

| Mouse xenograft | CAL 27 | 50 mg/kg | Reduced tumor growth | [10] |

| Mouse allograft | 4T1 | 50 mg/kg | Reduced tumor growth | [10] |

| Orthotopic mouse model | MDA-MB-231 | 80 mg/kg, i.p. | Failed to inhibit proliferation | [13] |

| Mouse xenograft | TLR7/9 expressing HCC | Significant reduction | Reduced tumor growth | [13] |

| DEN/NMOR rat model | HCC development | Significant reduction | Markedly impeded HCC development | [13] |

| Rat model of stroke | tGCI | 60 mg/kg (pretreatment) | Inhibited inflammatory response | [19] |

Experimental Protocols

Measurement of Endosomal pH

This protocol describes a ratiometric fluorescence-based method for measuring endosomal pH.[5][21]

Materials:

-

Dextran (B179266) conjugated to a pH-sensitive fluorophore (e.g., fluorescein (B123965) or Oregon Green)

-

Dextran conjugated to a pH-insensitive fluorophore (e.g., Alexa Fluor 647)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Buffers of known pH (for standard curve)

-

Triton X-100 or other permeabilizing agent

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Loading: Incubate cells with a mixture of the pH-sensitive and pH-insensitive dextran conjugates in cell culture medium for a defined period (e.g., 10-30 minutes) at 37°C to allow for endocytosis.[5][22]

-

Wash: Wash the cells extensively with cold PBS to remove any unbound dextran.[22]

-

Chase (Optional): To track the pH of maturing endosomes, resuspend the cells in fresh medium and incubate for various time points at 37°C.[22]

-

Data Acquisition: Analyze the cells using a flow cytometer or fluorescence microscope, measuring the fluorescence intensity from both fluorophores.[21]

-

Standard Curve Generation: To create a standard curve, resuspend dextran-loaded cells in buffers of known pH containing a permeabilizing agent like Triton X-100.[5][23] This will equilibrate the endosomal pH with the external buffer.

-

Data Analysis: Calculate the ratio of the fluorescence intensity of the pH-sensitive probe to the pH-insensitive probe for both the experimental samples and the standard curve samples.[21] The pH of the endosomes in the experimental samples can then be determined by interpolating their fluorescence ratios onto the standard curve.[21]

Workflow for Measuring Endosomal pH

Assessment of Autophagic Flux

This protocol describes a method to assess autophagic flux using chloroquine and immunoblotting for LC3.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in sterile water)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat cells with the desired concentration of chloroquine (e.g., 50 µM) for a specified time (e.g., 12-24 hours).[14][24] Include an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer.[24]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[24]

-

Immunoblotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against LC3 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II to LC3-I ratio in chloroquine-treated cells compared to untreated cells indicates an inhibition of autophagic flux.[14]

Conclusion

This compound remains a valuable tool for researchers studying endosomal and lysosomal biology. Its well-characterized mechanism of action in elevating the pH of acidic organelles provides a means to investigate the roles of endosomal acidification in a multitude of cellular processes. This guide has provided a detailed overview of its chemical properties, mechanism of action, effects on key signaling pathways, and practical experimental protocols. For scientists and drug development professionals, a thorough understanding of chloroquine's multifaceted effects is crucial for its effective application in research and for the exploration of its therapeutic potential beyond its traditional use as an antimalarial.

References

- 1. Chloroquine - Wikipedia [en.wikipedia.org]

- 2. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. The lysosomal inhibitor, chloroquine, increases cell surface BMPR-II levels and restores BMP9 signalling in endothelial cells harbouring BMPR-II mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Chloroquine diphosphate | Antimalarials: R&D Systems [rndsystems.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound | Antimalarial | Anti-inflammatory | TargetMol [targetmol.com]

- 14. Why does the signal for LC3-II increase with chloroquine, an inhibitor of autophagy? | Cell Signaling Technology [cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chloroquine and inhibition of Toll-like receptor 9 protect from sepsis-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Toll-Like Receptors, Hypertension, and an Antimalarial Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chloroquine pretreatment inhibits toll-like receptor 3 signaling after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Targeting endosomal acidification by chloroquine analogs as a promising strategy for the treatment of emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]

- 22. Endosomal pH measurement [bio-protocol.org]

- 23. A measure of endosomal pH by flow cytometry in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

Chloroquine Phosphate: An In-depth Technical Guide on its Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquine (B1663885) phosphate (B84403), a well-established antimalarial agent, has garnered significant attention for its broad-spectrum antiviral properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying chloroquine's antiviral activity, supported by quantitative data from in vitro studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the complex biological processes involved. This document aims to serve as a valuable resource for researchers and professionals in the field of virology and drug development, fostering a deeper understanding of chloroquine's potential as an antiviral agent.

Introduction

Chloroquine, a 9-aminoquinoline synthesized in 1934, has long been a cornerstone in the treatment and prophylaxis of malaria.[1] Beyond its antimalarial effects, chloroquine exhibits a range of biochemical properties that confer antiviral activity against a wide array of viruses.[1][2] Its multifaceted mechanism of action, coupled with its well-characterized safety profile and low cost, has made it a subject of intense research, particularly in the context of emerging and re-emerging viral diseases.[1] This guide delves into the core antiviral mechanisms of chloroquine phosphate, presents quantitative efficacy data, and provides detailed methodologies for its study.

Mechanisms of Antiviral Action

Chloroquine exerts its antiviral effects through several distinct, yet often interconnected, mechanisms. These primarily revolve around its ability to accumulate in acidic intracellular organelles and its capacity to modulate the host's immune response.

Inhibition of Viral Entry and Replication

A primary antiviral mechanism of chloroquine is the disruption of pH-dependent steps in the viral life cycle.[1][3] As a weak base, chloroquine diffuses into acidic intracellular compartments like endosomes, lysosomes, and the trans-Golgi network, where it becomes protonated and trapped, leading to an increase in the organellar pH.[4][5][6] This elevation of pH has several downstream antiviral consequences:

-

Inhibition of Endosomal Acidification and Viral Uncoating: Many enveloped viruses rely on the acidic environment of the endosome to trigger conformational changes in their surface glycoproteins, facilitating fusion with the endosomal membrane and release of the viral genome into the cytoplasm.[6][7] By raising the endosomal pH, chloroquine effectively blocks this critical uncoating step.[1] This has been demonstrated for numerous viruses, including coronaviruses, flaviviruses, and retroviruses.[1]

-

Impairment of Post-Translational Modifications: The proper glycosylation and proteolytic processing of viral proteins, which are often essential for the assembly of infectious virions, can be pH-dependent and occur within the trans-Golgi network.[2] Chloroquine's interference with the acidic environment of this organelle can lead to the production of non-infectious or improperly formed viral particles.[2] For instance, in HIV, chloroquine has been shown to inhibit the glycosylation of the gp120 envelope glycoprotein.[2]

-

Interference with Viral-Receptor Binding: Some studies suggest that chloroquine can interfere with the glycosylation of cellular receptors used by viruses for entry.[2] For SARS-CoV, it was proposed that chloroquine could inhibit the glycosylation of the angiotensin-converting enzyme 2 (ACE2) receptor, thereby hindering viral attachment.[2][8]

Immunomodulatory Effects

Beyond its direct antiviral actions, chloroquine possesses significant immunomodulatory properties that can influence the course of a viral infection.[1][3] These effects are complex and can be both beneficial and context-dependent:

-

Suppression of Pro-inflammatory Cytokines: Chloroquine has been shown to suppress the production and release of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][3] This anti-inflammatory activity can be crucial in mitigating the cytokine storm associated with severe viral infections like SARS.[1]

-

Inhibition of Toll-Like Receptor (TLR) Signaling: The recognition of viral nucleic acids by endosomal Toll-like receptors (TLRs), such as TLR3, TLR7, TLR8, and TLR9, is a critical step in initiating an innate immune response. This recognition process requires an acidic endosomal environment.[2] By increasing endosomal pH, chloroquine can inhibit TLR signaling, thereby dampening the inflammatory cascade.[9]

Quantitative Data on Antiviral Activity

The in vitro antiviral efficacy of chloroquine is typically quantified by determining its 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50). The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Antiviral Activity of this compound Against Various Viruses

| Virus | Cell Line | EC50 (µM) | Reference |

| SARS-CoV-2 | Vero E6 | 1.13 | [10] |

| SARS-CoV-2 | Vero E6 | 5.47 | [10][11] |

| SARS-CoV | Vero E6 | 8.8 ± 1.2 | [12][13] |

| Influenza A (H1N1) | MDCK | <12.5 | [5] |

| Influenza A (H3N2) | MDCK | <12.5 | [5] |

| HIV-1 | CD4+ T-cells | Varies by strain | [1] |

| Dengue virus | Vero | Varies by serotype | [2] |

| Chikungunya virus | Vero | Varies by strain | [2] |

Table 2: Cytotoxicity of this compound in Different Cell Lines

| Cell Line | CC50 (µM) | Reference |

| Vero E6 | >100 | [10] |

| Vero E6 | 261.3 ± 14.5 | [12][13] |

| H9C2 | 17.1 (72h) | [14] |

| HEK293 | 9.883 (72h) | [14] |

| IEC-6 | 17.38 (72h) | [14] |

| A549 | >100 (72h) | [14] |

| HepG2 | >100 (72h) | [14] |

Table 3: Selectivity Index of this compound

| Virus | Cell Line | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | Vero E6 | >88.50 | [10] |

| SARS-CoV | Vero E6 | 30 | [12][13] |

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT)

The Plaque Reduction Neutralization Test (PRNT) is the gold standard for measuring the titer of neutralizing antibodies against a virus, and can be adapted to assess the inhibitory effect of a compound.[15]

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (PRNT50).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero E6 cells) in 6-well or 12-well plates.

-

Virus stock of known titer (plaque-forming units [PFU]/mL).

-

This compound stock solution.

-

Cell culture medium (e.g., DMEM) with and without serum.

-

Overlay medium (e.g., containing methylcellulose (B11928114) or agarose).

-

Crystal violet staining solution.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of this compound in serum-free cell culture medium.

-

Virus-Compound Incubation: Mix equal volumes of the diluted chloroquine solutions with a standardized amount of virus (e.g., 100 PFU). Incubate the mixture for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-chloroquine mixtures. Include a virus-only control.

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: After the adsorption period, remove the inoculum and add the overlay medium containing the corresponding concentration of chloroquine.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Staining: After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution.

-

Plaque Counting: Wash the plates and count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each chloroquine concentration compared to the virus control. The PRNT50 is the concentration of chloroquine that causes a 50% reduction in the number of plaques.

MTT Assay for Cell Viability (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[2]

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

-

Host cells in a 96-well plate.

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Cell culture medium.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include untreated control wells.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each chloroquine concentration compared to the untreated control. The CC50 is the concentration of chloroquine that reduces cell viability by 50%.

Quantitative PCR (qPCR) for Viral Load Determination

Quantitative PCR (qPCR) is a highly sensitive method to quantify the amount of viral nucleic acid in a sample, providing a measure of viral load.

Objective: To determine the effect of this compound on viral replication by quantifying viral RNA or DNA.

Materials:

-

Samples from in vitro experiments (e.g., cell culture supernatant or cell lysates).

-

RNA/DNA extraction kit.

-

Reverse transcriptase (for RNA viruses).

-

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe).

-

Virus-specific primers and, if applicable, a probe.

-

qPCR instrument.

Procedure:

-

Sample Collection: Collect samples (e.g., supernatant) from cell cultures treated with various concentrations of chloroquine at different time points post-infection.

-

Nucleic Acid Extraction: Extract viral RNA or DNA from the samples using a suitable kit.

-

Reverse Transcription (for RNA viruses): Synthesize complementary DNA (cDNA) from the extracted viral RNA using reverse transcriptase.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the master mix, primers, probe (if using), and the extracted nucleic acid (or cDNA).

-

qPCR Amplification: Run the qPCR reaction in a thermal cycler. The instrument will monitor the fluorescence signal in real-time as the viral nucleic acid is amplified.

-

Data Analysis: Generate a standard curve using known quantities of viral nucleic acid to quantify the viral load in the experimental samples. Compare the viral load in chloroquine-treated samples to the untreated control to determine the extent of replication inhibition.

Visualizations

Signaling Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. broadpharm.com [broadpharm.com]

- 4. academic.oup.com [academic.oup.com]

- 5. In vitro inhibition of human influenza A virus replication by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. mdpi.com [mdpi.com]

- 8. Viral load and Ct values – How do we use quantitative PCR quantitatively? [chs.asu.edu]

- 9. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]

- 10. studylib.net [studylib.net]

- 11. In Vitro Antiviral Activity and Projection of Optimized Dosing Design of Hydroxychloroquine for the Treatment of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro inhibition of severe acute respiratory syndrome coronavirus by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

A Preliminary Investigation of Chloroquine Phosphate in Neurodegeneration Models: A Technical Guide

Abstract: The repurposing of established pharmaceuticals presents a compelling strategy for accelerating the development of novel therapeutics for complex neurological disorders. Chloroquine (B1663885) (CQ), a well-documented antimalarial and anti-inflammatory agent, has garnered significant interest for its potential role in modulating key pathological pathways in neurodegeneration. This technical guide provides a comprehensive overview of the preliminary preclinical investigations of chloroquine phosphate (B84403) in various neurodegeneration models. It summarizes key quantitative findings, details common experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows. The primary mechanism of chloroquine involves its action as a lysosomotropic agent, leading to the inhibition of autophagy and modulation of neuroinflammatory responses—pathways critically implicated in conditions such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the foundational research in this area.

Core Mechanisms of Action in the Central Nervous System

Chloroquine is a lipophilic weak base that readily crosses the blood-brain barrier.[1] Its primary mode of action in the context of neurodegeneration stems from its accumulation in acidic intracellular organelles, particularly lysosomes.[1][2]

-

Inhibition of Autophagy: By accumulating in lysosomes, chloroquine increases the intraluminal pH.[2][3] This elevation disrupts the function of pH-dependent lysosomal hydrolases and inhibits the fusion of autophagosomes with lysosomes, thereby blocking the final stage of the autophagy-lysosome pathway.[1][2] This can have dichotomous effects: it may prevent the clearance of toxic protein aggregates, a hallmark of many neurodegenerative diseases, but it can also be neuroprotective in contexts where excessive or dysfunctional autophagy contributes to cell death.[2][3]

-

Modulation of Neuroinflammation: Chloroquine has demonstrated potent anti-inflammatory properties.[1] It can suppress the expression and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in the brain.[4][5] Given that chronic neuroinflammation is a key driver of neuronal damage in neurodegenerative disorders, this represents a significant therapeutic angle.[2]

-

Proteasome System Inhibition: Evidence also suggests that chloroquine can act as a weak, allosteric inhibitor of the 26S proteasome, which is another crucial pathway for cellular protein degradation.[2][3] This dual inhibition of both the lysosomal and proteasomal systems highlights its complex impact on cellular proteostasis.[2]

-

Other Mechanisms: Research has indicated that chloroquine may also reduce calcium signaling, inhibit the activity of matrix metalloproteinases (MMPs), and, in some contexts, induce a p53 and Bcl-2 family-dependent, caspase-independent neuronal cell death pathway.[3][6][7] Conversely, at lower concentrations, it may offer neuroprotection against oxidative stress via the sigma-1 receptor.[8]

Data from Preclinical Neurodegeneration Models

The neuroprotective potential of chloroquine and its derivative hydroxychloroquine (B89500) (HCQ) has been explored in several preclinical models of neurodegenerative diseases.

Parkinson's Disease (PD) Models

Investigations in PD models have centered on CQ's capacity to mitigate neuroinflammation, oxidative stress, and the loss of dopaminergic neurons.[1][4]

| Animal Model | Compound | Dosage & Route | Key Quantitative Findings & Outcomes | Reference |

| MPTP-induced BALB/c Mice | Chloroquine (CQ) | 8 mg/kg, intraperitoneal (i.p.), daily for 7 days | Preserved dopamine (B1211576) levels, inhibited tyrosine hydroxylase (TH) positive cell death, reduced oxidative stress, and decreased expression of IL-1β and TNF-α. Ameliorated motor and cognitive deficits. | [4] |

| 6-OHDA-induced Wistar Rats | Hydroxychloroquine (HCQ) | 100 mg/kg, oral (p.o.), daily for 21 days | Reversed motor rigidity and rotational behavior. Decreased α-synuclein and MDA (lipid peroxidation) levels while increasing total antioxidant capacity (TAC) and glutathione (B108866) peroxidase (GPx) activity. Protected dopaminergic neurons from 6-OHDA toxicity. | [9] |

| PC12 Cells (in vitro) | Chloroquine (CQ) | Not specified | Rescued MPTP-induced reactive oxygen species (ROS) generation and cell loss. | [4] |

Alzheimer's Disease (AD) Models

In the context of AD, research has focused on the effects of CQ and HCQ on amyloid-beta (Aβ) and tau pathology, as well as neuroinflammation.[1][10]

| Model | Compound | Dosage & Route | Key Quantitative Findings & Outcomes | Reference |

| Alzheimer's Mouse Model | Hydroxychloroquine (HCQ) | Not specified | Completely restored synaptic plasticity. Inactivated STAT3 protein. | [10] |

| Human Cell Culture Models | Hydroxychloroquine (HCQ) | Not specified | Reduced secretion of inflammatory molecules. Improved clearance of β-amyloid and abnormal tau accumulation. | [10] |

| Daudi Cells (in vitro) | Chloroquine Derivative (D5) | 10 mg/mL | Significantly inhibited the expression of presenilin 1, a key component of γ-secretase involved in Aβ production. | [11] |

| Human Medicare Claims Data | Hydroxychloroquine (HCQ) | Standard clinical use | Rheumatoid arthritis patients taking HCQ were 8% to 16% less likely to develop AD or related dementia compared to those on other drugs. | [10] |

Huntington's Disease (HD) and Other Models

The application of chloroquine has been extended to models of other neurological disorders, including Huntington's disease and traumatic brain injury.[1][5][12]

| Model | Compound | Dosage & Route | Key Quantitative Findings & Outcomes | Reference |

| 3-Nitropropionic Acid (3-NP) Induced Mice (HD Model) | Chloroquine Phosphate | 25 and 50 mg/kg, i.p. | Showed a dose-dependent improvement in motor tests and memory. | [12] |

| HD(Q175/Q175) Mice (HD Model) | Chloroquine (CQ) | i.p. injections | Induced variable changes in autophagy markers (LC3 II, p62) and increased levels of the late endosome/lysosomal marker RAB7. | [13] |

| Traumatic Brain Injury (TBI) Rat Model | Chloroquine (CQ) | Single i.p. injection post-injury | Attenuated brain edema, improved neurological functioning, suppressed neuronal autophagy, and reduced IL-1β and TNF-α expression in the hippocampus. | [5][14] |

| Middle-Aged Male NMRI Mice (Longevity Study) | Chloroquine (CQ) | 50 mg/kg in drinking water (chronic) | Extended median lifespan by 11.4% and maximum lifespan by 11.8%. Associated with increased LC3B-II and inhibition of proteasome activity. | [15] |

Experimental Protocols

In Vivo Administration and Model Induction

A standardized experimental workflow is crucial for reproducibility. The following protocols are synthesized from multiple preclinical studies.

1. Animal Models:

-

PD: Male BALB/c mice or Wistar rats are commonly used.[4][9] PD-like pathology is induced using neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) administered intraperitoneally, or 6-OHDA (6-hydroxydopamine) injected stereotactically into the substantia nigra pars compacta (SNpc).[4][9][16]

-

HD: Huntington's-like symptoms can be induced in mice using 3-nitropropionic acid (3-NP), an inhibitor of mitochondrial complex II.[12]

-

General: Immunocompromised strains like athymic nude mice are used for xenograft studies, though less common in neurodegeneration research.[17]

2. This compound Preparation and Administration:

-

Preparation: Under sterile conditions, dissolve chloroquine diphosphate (B83284) powder in sterile Phosphate-Buffered Saline (PBS) or normal saline to the desired final concentration (e.g., for an 8 mg/kg dose in a 25g mouse, a 1 mg/mL solution might be prepared).[17] The solution should be sterile-filtered (0.22 µm) and protected from light.[17]

-

Intraperitoneal (i.p.) Injection: This is a common route for systemic distribution.[4][17] Restrain the mouse, lift its hindquarters, and insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[17]

-

Oral Gavage (p.o.): This route is also viable.[9][17] It requires a proper-sized, ball-tipped gavage needle to deliver the solution directly into the stomach. Proper training is essential to avoid animal injury.[17]

-

Drinking Water: For chronic studies, CQ can be dissolved in the animals' drinking water, often with a small amount of glucose to improve palatability.[15][18]

In Vitro Neuroprotection Assays

1. Cell Culture:

-

Cell Lines: Human neuroblastoma SH-SY5Y cells, rat pheochromocytoma PC12 cells, and mouse hippocampal HT22 cells are frequently used.[4][8][19][20]

-

Primary Cultures: Primary cortical or telencephalic neuronal cultures from embryonic mice or rats provide a model that is more representative of the in vivo environment.[6][21]

2. Experimental Procedure:

-

Plating: Plate cells at a suitable density in multi-well plates. For SH-SY5Y, differentiation into a neuronal phenotype may be required.[20]

-

Treatment: Pre-treat cells with varying concentrations of chloroquine (e.g., 1-50 µM) for a specified duration (e.g., 1-2 hours) before introducing the neurotoxic insult.[7][21]

-

Insult: Induce neuronal stress or death using agents like glutamate, MPTP, or by inducing hypoxia.[4][8][22]

-

Analysis (24-48h post-insult):

Key Signaling Pathways

Chloroquine's impact on neuronal survival is complex, often involving an overlap between autophagic and apoptotic pathways. Studies on primary neurons show that CQ-induced cell death is dependent on the tumor suppressor p53 and members of the Bcl-2 family (such as Bax), but can proceed independently of caspases, indicating a regulated cell death pathway that is distinct from classical apoptosis.[6][7]

Conclusion and Future Directions

The preliminary evidence from preclinical models suggests that this compound and its derivatives may confer neuroprotective benefits through a multi-faceted mechanism involving the modulation of autophagy and the suppression of neuroinflammation.[1][4] Data from models of Parkinson's and Alzheimer's disease indicate a potential to preserve neuronal function and improve behavioral outcomes.[4][9][10]

However, the role of chloroquine is complex and can be context-dependent.[3] Its inhibition of autophagy, while potentially beneficial in some scenarios, could also be detrimental by preventing the clearance of pathogenic protein aggregates.[2] Furthermore, chloroquine itself can induce neuronal cell death at higher concentrations.[6]

Future research should focus on:

-

Elucidating the precise signaling pathways through which chloroquine exerts its effects in different neurodegenerative contexts.[1]

-

Conducting comprehensive dose-response studies to identify a therapeutic window that maximizes neuroprotection while minimizing toxicity.

-

Investigating the long-term effects of chronic chloroquine administration on neuronal health and protein aggregation.

-

Developing novel derivatives that retain the beneficial anti-inflammatory and neuroprotective properties while reducing off-target effects and toxicity.[23][24]

References

- 1. benchchem.com [benchchem.com]

- 2. Chloroquine, the Coronavirus Crisis, and Neurodegeneration: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective role of chloroquine via modulation of autophagy and neuroinflammation in MPTP-induced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Chloroquine-induced neuronal cell death is p53 and Bcl-2 family-dependent but caspase-independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Chloroquine inhibits glutamate-induced death of a neuronal cell line by reducing reactive oxygen species through sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]